3-{[(3-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
CAS No.: 477860-17-6
Cat. No.: VC4404375
Molecular Formula: C18H16N2OS2
Molecular Weight: 340.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477860-17-6 |
|---|---|
| Molecular Formula | C18H16N2OS2 |
| Molecular Weight | 340.46 |
| IUPAC Name | 3-[(3-methylphenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
| Standard InChI | InChI=1S/C18H16N2OS2/c1-12-5-4-6-14(9-12)22-10-13-11-23-18-19-16-8-3-2-7-15(16)17(21)20(13)18/h2-9,13H,10-11H2,1H3 |
| Standard InChI Key | QHBCBVHQJYZFAF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)SCC2CSC3=NC4=CC=CC=C4C(=O)N23 |
Introduction
Chemical Identity and Structural Characterization
Molecular Properties
The compound belongs to the thiazoloquinazolinone family, characterized by a fused bicyclic system integrating thiazole and quinazolinone moieties. Key molecular features include:
The structure comprises a thiazolo[2,3-b]quinazolin-5-one core substituted with a (3-methylphenyl)sulfanylmethyl group at position 3. X-ray crystallography and NMR studies confirm the planar quinazolinone ring and the twisted conformation of the thiazole moiety, which influences its bioactivity .
Spectral Data
-
¹H NMR (DMSO-d₆): δ 7.85–7.20 (m, aromatic protons), 4.45 (s, SCH₂), 2.35 (s, CH₃) .
-
MS (ESI+): m/z 341.1 [M+H]⁺, consistent with the molecular formula .
Synthesis and Derivative Development
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
-
Quinazolinone Formation: Condensation of 3-methylanthranilic acid with thiourea yields 2-thioxoquinazolin-4-one .
-
Thiazole Annulation: Reaction with chloroacetic acid under acidic conditions forms the thiazolo[2,3-b]quinazolinone scaffold .
-
Sulfanylation: Introduction of the (3-methylphenyl)sulfanylmethyl group via nucleophilic substitution using 3-methylbenzenethiol and formaldehyde .
Key Reaction:
Derivative Optimization
Structural analogs with modifications at the sulfanyl or methyl groups exhibit varied bioactivities. For example:
-
3-[(4-Methylphenyl)sulfanylmethyl] analog (CAS 477845-71-9) shows reduced kinase inhibition compared to the 3-methyl isomer .
-
Benzylsulfanyl derivatives (e.g., CAS 477860-27-8) demonstrate enhanced solubility but lower metabolic stability .
Biological Activities and Mechanisms
Kinase Inhibition
The compound inhibits dual-specificity tyrosine-regulated kinase 1A (DYRK1A) with an IC₅₀ of 89 nM, making it a candidate for neurodegenerative disease research . Comparative data:
Mechanistically, it binds to the ATP pocket via hydrogen bonding with Glu239 and hydrophobic interactions with Leu241 .
Antimicrobial and Anti-Inflammatory Effects
-
Antibacterial Activity: MIC = 32 µg/mL against Staphylococcus aureus (ATCC 25923) .
-
Anti-Inflammatory: Reduces IL-6 production by 62% at 10 µM in LPS-stimulated macrophages .
| Parameter | Value | Method |
|---|---|---|
| LogP | 3.2 ± 0.1 | HPLC |
| Solubility | 12 µg/mL (pH 7.4) | Shake-flask |
| Plasma Protein Binding | 92% | Ultrafiltration |
Toxicity Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume